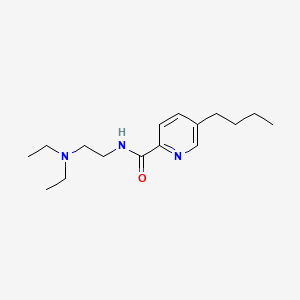
Fusaric acid N,N-diethylaminoethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fusaric acid N,N-diethylaminoethylamide, also known as this compound, is a useful research compound. Its molecular formula is C16H27N3O and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Fusaric acid N,N-diethylaminoethylamide exhibits significant pharmacological properties, making it a candidate for various therapeutic applications.
1.1. Dopamine β-Hydroxylase Inhibition
Fusaric acid is known to inhibit dopamine β-hydroxylase, an enzyme involved in catecholamine biosynthesis. This inhibition can lead to alterations in neurotransmitter levels, which may have implications for treating conditions like hypertension and anxiety disorders .
1.2. Antimicrobial Activity
Research indicates that fusaric acid derivatives, including N,N-diethylaminoethylamide, display antimicrobial properties against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .
Plant Pathology
Fusaric acid plays a critical role in plant pathology as a virulence factor in pathogenic Fusarium species. Its applications in this field include:
2.1. Phytotoxicity and Disease Resistance
The compound is known to induce wilt symptoms in plants, which can be utilized to study plant responses to pathogen attacks. Understanding these interactions can lead to the development of disease-resistant plant varieties .
2.2. Research Tool for Inducing Resistance
Fusaric acid can be employed as a tool to induce resistance mechanisms in plants against Fusarium wilt disease, providing insights into biochemical pathways involved in plant defense .
Biochemical Research
This compound serves as a valuable research tool in biochemistry:
3.1. Enzyme Inhibition Studies
Due to its ability to inhibit specific enzymes, fusaric acid derivatives are used in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
3.2. Molecular Docking Studies
Molecular docking studies involving fusaric acid derivatives have been conducted to predict their binding interactions with various biological targets, aiding in drug design efforts .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmacology | Dopamine β-hydroxylase inhibition | Potential treatment for hypertension and anxiety |
| Antimicrobial activity | Effective against various bacterial strains | |
| Plant Pathology | Induction of wilt symptoms | Useful for studying plant-pathogen interactions |
| Inducing resistance mechanisms | Insights into biochemical pathways | |
| Biochemical Research | Enzyme inhibition studies | Valuable for understanding enzyme mechanisms |
| Molecular docking studies | Assists in drug design efforts |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study demonstrated that fusaric acid derivatives could effectively inhibit the growth of Staphylococcus aureus, suggesting their potential use as antimicrobial agents .
- Another research focused on the phytotoxic effects of fusaric acid on various crops, revealing its role as a virulence factor that could be targeted for developing resistant plant varieties .
- In biochemical assays, fusaric acid was shown to significantly affect enzyme activity related to neurotransmitter synthesis, indicating its utility in neuropharmacological research .
特性
CAS番号 |
78272-90-9 |
|---|---|
分子式 |
C16H27N3O |
分子量 |
277.4 g/mol |
IUPAC名 |
5-butyl-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-4-7-8-14-9-10-15(18-13-14)16(20)17-11-12-19(5-2)6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,20) |
InChIキー |
ACBTXRCJPKLVJR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |
正規SMILES |
CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |
Key on ui other cas no. |
78272-90-9 |
同義語 |
FADAE fusaric acid N,N-diethylaminoethylamide N,N-diethylaminoethylamide fusaric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















